molecular formula C14H17BrN2O3 B4837974 N-(4-bromophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

N-(4-bromophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

Cat. No.: B4837974
M. Wt: 341.20 g/mol
InChI Key: XVTPECMEHNAGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as BEMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BEMAP is a member of the acetamide family of compounds and is synthesized using a specific method that will be discussed later in In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BEMAP.

Scientific Research Applications

BEMAP has shown potential applications in various fields of scientific research. One of the most promising applications of BEMAP is in the field of cancer research. Studies have shown that BEMAP has antitumor activity and can inhibit the growth of cancer cells. BEMAP has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BEMAP has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of BEMAP is not fully understood. However, studies have shown that BEMAP inhibits the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a critical role in various cellular processes. By inhibiting HDAC activity, BEMAP can alter gene expression patterns and lead to changes in cellular processes.
Biochemical and Physiological Effects
BEMAP has been shown to have various biochemical and physiological effects. Studies have shown that BEMAP can induce apoptosis (programmed cell death) in cancer cells. BEMAP has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, BEMAP has been shown to increase the production of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using BEMAP in lab experiments is its specificity for HDAC inhibition. BEMAP has been shown to selectively inhibit the activity of HDAC, which can lead to more specific and targeted effects compared to other HDAC inhibitors. One limitation of using BEMAP in lab experiments is its relatively low potency compared to other HDAC inhibitors.

Future Directions

There are several future directions for the study of BEMAP. One direction is the investigation of the potential use of BEMAP in combination with other cancer treatments. Another direction is the study of the effects of BEMAP on other cellular processes besides HDAC inhibition. Additionally, the investigation of the potential use of BEMAP in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases is an area of future research.
Conclusion
BEMAP is a chemical compound that has shown potential applications in various fields of scientific research. Its specificity for HDAC inhibition and its potential use in the treatment of cancer and neurodegenerative diseases make it an attractive target for further study. While there are limitations to its use in lab experiments, the investigation of its potential applications in combination with other treatments and in the treatment of other diseases is an area of future research.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTPECMEHNAGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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